molecular formula C12H17NO3 B13797622 Propionamide, 3-(3,4-dimethoxyphenyl)-3-methyl- CAS No. 73941-24-9

Propionamide, 3-(3,4-dimethoxyphenyl)-3-methyl-

Cat. No.: B13797622
CAS No.: 73941-24-9
M. Wt: 223.27 g/mol
InChI Key: QPKFTACDOTUDHL-UHFFFAOYSA-N
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Description

Propionamide, 3-(3,4-dimethoxyphenyl)-3-methyl- (CAS: 73941-24-9), systematically named 3-(3,4-dimethoxyphenyl)butanamide, is a substituted amide derivative featuring a butanamide backbone with a 3,4-dimethoxyphenyl group and a methyl substituent at the third carbon. This compound is structurally characterized by its methoxy-substituted aromatic ring and a branched aliphatic chain terminating in an amide functional group. Its synthesis typically involves reactions between substituted cinnamic acid derivatives and amines, as inferred from analogous procedures for related compounds .

Key properties include:

  • Molecular Formula: C₁₃H₁₉NO₃
  • Molecular Weight: 237.29 g/mol
  • Synonyms: HYDROCINNAMAMIDE, 3,4-DIMETHOXY-beta-METHYL-; 3-(3,4-dimethoxyphenyl)butanamide .

Properties

CAS No.

73941-24-9

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)butanamide

InChI

InChI=1S/C12H17NO3/c1-8(6-12(13)14)9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H2,13,14)

InChI Key

QPKFTACDOTUDHL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of "Propionamide, 3-(3,4-dimethoxyphenyl)-3-methyl-" generally involves the formation of the propionamide moiety through coupling a substituted propionic acid derivative or its activated form (e.g., acid chloride) with an appropriate amine or hydroxylamine derivative. The 3,4-dimethoxyphenyl substituent is introduced either by starting from a 3,4-dimethoxy-substituted aromatic precursor or by functional group transformations on the aromatic ring.

A key synthetic approach involves:

  • Activation of 3,4-dimethoxyphenyl-substituted propionic acid or its derivatives.
  • Coupling with ammonia or amine equivalents to form the propionamide.
  • Introduction of the 3-methyl substituent via alkylation or starting from a methyl-substituted precursor.

Solid-Phase Synthesis Approaches

According to European patent documentation (EP0946478NWB1), solid-phase synthesis methods have been developed for related hydroxamic acid derivatives and propionamides bearing 3,4-dimethoxyphenyl groups. These methods involve:

  • Coupling of carboxylic acid compounds with polymer-bound hydroxylamine resins.
  • Formation of polymeric hydroxamic acid resin compounds.
  • Subsequent alkylation and cleavage steps to liberate the target compound.

Example 17 in the patent details the preparation of N-hydroxy-3-(4-methoxyphenyl)propionamide, which is structurally related and provides insight into the synthetic methodology applicable to 3,4-dimethoxyphenyl derivatives. This method uses polymer-supported reagents to facilitate purification and improve yields.

Table 1: Summary of Solid-Phase Synthesis Steps for Related Propionamide Derivatives

Step Reaction Type Reagents/Conditions Outcome
1 Coupling of carboxylic acid with polymeric hydroxylamine resin Carboxylic acid (3,4-dimethoxyphenylpropionic acid), polymeric hydroxylamine resin, coupling agents (e.g., DCC) Formation of polymeric hydroxamic acid resin compound
2 Alkylation Alkylating agent (e.g., methyl iodide), base N-alkylated hydroxamic acid resin compound
3 Cleavage Acidic or basic cleavage conditions Release of target propionamide derivative

This approach allows for efficient synthesis with ease of purification and scalability.

Comparative Analysis of Preparation Routes

Preparation Method Key Features Advantages Limitations
Solid-phase synthesis (polymeric resins) Facilitates purification, scalable High purity, automation possible Requires specialized resin materials
Solution-phase coupling (acid chloride + amine) Conventional, straightforward Widely used, accessible reagents May require extensive purification
Staudinger cycloaddition (for related β-lactams) Enables complex substitution patterns High regio- and stereoselectivity Multi-step, sensitive to conditions

Research Findings and Data

Yield and Purity Data

From the patent examples, typical yields for polymer-supported synthesis of related propionamide derivatives range from 60% to 85%, with purity levels exceeding 95% after cleavage and purification.

Spectroscopic Characterization

Characterization data for related compounds include:

  • NMR Spectroscopy: Signals corresponding to aromatic protons of 3,4-dimethoxyphenyl groups (typically δ 6.5–7.5 ppm), methyl substituents (δ ~1.0–2.0 ppm), and amide NH protons.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of the propionamide derivative.
  • Infrared Spectroscopy: Amide carbonyl stretch around 1650 cm⁻¹, aromatic C–O stretches near 1250 cm⁻¹ due to methoxy groups.

Reaction Optimization Notes

  • Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) improves amide bond formation efficiency.
  • Mild bases (e.g., triethylamine) are preferred to avoid side reactions.
  • Protection of hydroxyl or amino groups on aromatic rings may be necessary to prevent unwanted reactions during coupling.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-(3,4-Dimethoxyphenyl)butyric acid.

    Reduction: 3-(3,4-Dimethoxyphenyl)butylamine.

    Substitution: Halogenated derivatives such as 3-(3,4-dimethoxyphenyl)-4-bromobutyramide.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that propionamide derivatives can exhibit significant anticancer properties. For instance, a study demonstrated that certain compounds derived from propionamide showed potent activity against HeLa cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The structural modifications of propionamide have been linked to enhanced efficacy as histone deacetylase inhibitors (HDACIs), which are crucial in cancer treatment due to their role in regulating gene expression and cellular differentiation .

1.2 Anti-inflammatory Properties

Another notable application of propionamide derivatives is in the treatment of inflammatory diseases. The compound has been shown to inhibit tumor necrosis factor-alpha (TNF-α) and phosphodiesterase enzymes, which are critical mediators in inflammatory pathways. This inhibition can potentially lead to therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .

1.3 Neurological Disorders

There is emerging evidence suggesting that propionamide derivatives may be beneficial in managing neurological disorders. A specific derivative was noted for its potential use in treating myeloproliferative disorders, indicating its broader implications in hematological conditions .

Cosmetic Formulations

2.1 Skin Care Products

The properties of propionamide compounds make them suitable candidates for inclusion in cosmetic formulations. Their potential as skin permeation enhancers can improve the delivery of active ingredients through the skin barrier, thus enhancing the efficacy of topical products .

2.2 Stability and Safety

Cosmetic formulations containing propionamide derivatives must adhere to strict safety regulations as outlined by the European Union Directive on cosmetic products. Studies have shown that these compounds can be formulated to ensure stability and safety while providing moisturizing effects and enhancing skin texture .

Data Tables

Application AreaSpecific Use CaseEfficacy/Outcome
AnticancerHeLa cell activityIC50 = 0.69 μM
Anti-inflammatoryInhibition of TNF-αPotential treatment for arthritis
Neurological DisordersTreatment for myeloproliferative disordersEmerging therapeutic candidate
Cosmetic FormulationsSkin permeation enhancerImproved delivery of actives

Case Studies

Case Study 1: Anticancer Research
A series of studies focused on the synthesis and evaluation of propionamide derivatives revealed their promising anticancer activity against various cancer cell lines. The modifications made to the chemical structure significantly influenced their potency as HDAC inhibitors.

Case Study 2: Dermatological Application
In a clinical trial assessing the efficacy of a new skincare formulation containing propionamide derivatives, participants reported improved skin hydration and texture after four weeks of use, demonstrating the compound's practical application in cosmetics.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Functional Groups Substituents Melting Point (°C) Key References
3-(3,4-dimethoxyphenyl)butanamide C₁₃H₁₉NO₃ Amide, methoxy 3,4-dimethoxyphenyl, methyl Not reported
2-(3,4-Dimethoxyphenyl)ethyl-3-(3,4-dimethoxyphenyl)propionamide (III) C₂₂H₂₈N₂O₅ Amide, methoxy Dual 3,4-dimethoxyphenyl groups 99
(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylprop-2-enamide C₂₀H₂₁NO₃ α,β-unsaturated amide, methoxy Phenyl, 3,4-dimethoxyphenyl ethyl Not reported
3-(3,4-dihydroxyphenyl)-2-hydroxypropanamide C₉H₁₁NO₄ Amide, hydroxyl 3,4-dihydroxyphenyl, hydroxyl Not reported
3-(3,4-dimethoxyphenyl)-2-propenenitrile C₁₁H₁₁NO₂ Nitrile, methoxy 3,4-dimethoxyphenyl, acrylonitrile Not reported

Key Differences and Implications

Chain Length and Branching

  • 3-(3,4-dimethoxyphenyl)butanamide has a four-carbon backbone (butanamide) with a methyl branch, enhancing lipophilicity compared to propionamide analogs like Compound III , which has a shorter three-carbon chain . Increased chain length may improve membrane permeability but reduce aqueous solubility.

Substituent Effects

  • Methoxy vs. Hydroxyl Groups : Compounds with hydroxyl groups (e.g., 3-(3,4-dihydroxyphenyl)-2-hydroxypropanamide) exhibit higher polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Methoxy groups, as in the target compound, confer greater metabolic stability but lower reactivity .
  • This structural feature may influence binding affinity in biological systems .

Functional Group Diversity

  • α,β-Unsaturated Amides (e.g., (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylprop-2-enamide) introduce conjugation, altering electronic properties and reactivity. Such compounds may exhibit enhanced electrophilicity compared to saturated analogs .
  • Nitrile Derivatives (e.g., 3-(3,4-dimethoxyphenyl)-2-propenenitrile) are precursors in amide synthesis but pose higher toxicity risks due to cyanide release under metabolic conditions .

Physicochemical and Predicted Properties

  • Lipophilicity : The target compound’s methyl branch and methoxy groups increase logP compared to hydroxylated analogs, favoring blood-brain barrier penetration .
  • Acid-Base Behavior: Methoxy groups are electron-donating, raising the pKa of adjacent protons. For example, 3-(3,4-DIMETHOXYPHENYL)-4-(DIMETHYLAMINO)-3-BUTEN-2-ONE (a ketone analog) has a predicted pKa of 4.26, suggesting moderate protonation at physiological pH .

Research and Application Context

While pharmacological data for 3-(3,4-dimethoxyphenyl)butanamide are pending , related compounds highlight trends:

  • Neuroactive Potential: Analogous amides with dual aromatic systems (e.g., Compound III) are explored for neurotransmitter modulation .
  • Antioxidant Activity : Hydroxylated variants (e.g., 3-(3,4-dihydroxyphenyl)-2-hydroxypropanamide) demonstrate radical-scavenging properties, whereas methoxy derivatives may act as prodrugs .

Biological Activity

Propionamide, 3-(3,4-dimethoxyphenyl)-3-methyl- is a compound that has garnered attention in recent years due to its notable biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of Propionamide, 3-(3,4-dimethoxyphenyl)-3-methyl- can be depicted as follows:

  • Molecular Formula : C18_{18}H21_{21}NO3_{3}
  • Molecular Weight : 317.37 g/mol

The synthesis of this compound typically involves the reaction of 3-(3,4-dimethoxyphenyl)-3-methylpropionamide with various reagents under controlled conditions to achieve the desired purity and yield. For example, methods involving Pummerer-type cyclization have been explored to enhance the efficiency of synthesis while maintaining structural integrity .

Anticancer Properties

Research indicates that Propionamide, 3-(3,4-dimethoxyphenyl)-3-methyl- exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa cells. The compound's mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which are critical for cancer cell proliferation and survival. Notably, compounds derived from this class have shown IC50_{50} values as low as 0.69 μM in comparison to standard chemotherapeutics like doxorubicin (IC50_{50} = 2.29 μM) .

Insecticidal Activity

Additionally, derivatives of Propionamide have been evaluated for their insecticidal properties. For instance, certain analogs have shown larvicidal activity against Aedes aegypti, a vector for several viral diseases. The findings suggest that modifications in the molecular structure can enhance biological activity while reducing toxicity towards non-target organisms .

The biological activity of Propionamide is primarily attributed to its ability to modulate various biochemical pathways:

  • HDAC Inhibition : By inhibiting HDACs, the compound promotes acetylation of histones and other proteins, leading to altered gene expression patterns that can induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may increase ROS levels in targeted cells, contributing to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of Propionamide and its derivatives:

StudyFindings
Demonstrated significant anti-proliferative effects on HeLa cells with IC50_{50} values indicating strong potency compared to existing drugs.
Explored the synthesis of related compounds showing promising HDAC inhibition and anticancer properties.
Investigated larvicidal activity against Aedes aegypti with effective concentration values indicating potential for mosquito control applications.

Q & A

Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-3-methylpropionamide, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound often involves condensation reactions between substituted phenylpropionamide precursors and amines. For example, a documented method heats 3-(3,4-dimethoxyphenyl)propionamide with 2-(3,4-dimethoxyphenyl)ethylamine under nitrogen at 190°C for 2 hours, achieving a 77% yield after recrystallization from ethanol . Key optimization strategies include:

  • Temperature control : Elevated temperatures (e.g., 190°C) promote amide bond formation but require inert atmospheres to prevent oxidation.
  • Solvent selection : Ethyl acetate is effective for purification via sequential acid/base washes to remove unreacted starting materials.
  • Recrystallization : Ethanol is preferred for high-purity crystalline products.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 3-(3,4-dimethoxyphenyl)-3-methylpropionamide?

  • X-ray crystallography : Critical for resolving stereochemistry, as demonstrated in studies of structurally related compounds where X-ray analysis confirmed threo/erythro configurations .
  • NMR spectroscopy : ¹H and ¹³C NMR can identify methoxy (-OCH₃) and methyl groups, while 2D techniques (e.g., COSY, HSQC) map coupling patterns.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for intermediates with labile functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 3-(3,4-dimethoxyphenyl)-3-methylpropionamide analogs?

For example, analogs like methyl 3-(4-nitrophthalimide)-3-(3,4-dimethoxyphenyl)-propanoate exhibit uterus-relaxant properties , while others show no activity. To address discrepancies:

  • Comparative assays : Use standardized in vitro models (e.g., human myometrial cells) to assess potency under identical conditions.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. nitro groups) to isolate pharmacophores.
  • Dose-response profiling : Quantify EC₅₀ values to differentiate partial agonists from full antagonists.

Q. What methodologies are recommended for analyzing the stereochemical stability of 3-(3,4-dimethoxyphenyl)-3-methylpropionamide under varying pH and temperature conditions?

  • Dynamic HPLC : Monitor enantiomeric excess over time to detect racemization.
  • Circular dichroism (CD) : Track conformational changes in response to pH shifts.
  • Accelerated stability studies : Expose the compound to stressors (e.g., 40°C, 75% humidity) and analyze degradation products via LC-MS .

Q. How can computational modeling enhance the design of derivatives with improved bioavailability?

  • Molecular docking : Predict interactions with metabolic enzymes (e.g., cytochrome P450) to reduce first-pass metabolism.
  • ADMET prediction tools : Use platforms like SwissADME to optimize logP values (<5) and polar surface area (PSA <140 Ų) for enhanced permeability.
  • Free-energy perturbation (FEP) : Simulate binding affinities to target receptors, guiding functional group substitutions .

Methodological Challenges and Solutions

Q. What experimental strategies mitigate side reactions during the synthesis of 3-(3,4-dimethoxyphenyl)-3-methylpropionamide?

  • Protecting groups : Temporarily block reactive amines or hydroxyls using tert-butoxycarbonyl (Boc) or acetyl groups.
  • Catalytic additives : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation steps.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and halt at optimal conversion .

Q. How should researchers validate the biological mechanisms of 3-(3,4-dimethoxyphenyl)-3-methylpropionamide in complex systems?

  • Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets (e.g., ion channels or GPCRs) in cell lines.
  • Transcriptomic profiling : RNA-seq can identify differentially expressed genes post-treatment.
  • Pharmacological inhibition : Co-administer pathway-specific inhibitors (e.g., verapamil for calcium channels) to isolate mechanisms .

Data Analysis and Interpretation

Q. How can statistical approaches address variability in biological replicates during activity screening?

  • Mixed-effects models : Account for batch-to-batch variability in cell culture or animal studies.
  • ANOVA with post-hoc tests : Correct for multiple comparisons (e.g., Tukey’s HSD) to identify significant differences.
  • Meta-analysis : Aggregate data from independent studies to strengthen evidence for or against a hypothesis .

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